

(S,R,S)-AHPC-C10-NH2 as a VHL Ligand: A Technical Guide

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C10-NH2
dihydrochloride

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(S,R,S)-AHPC-C10-NH2, also known as VH032-C10-NH2, is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of its function as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, including its application in targeted protein degradation, relevant quantitative data, and detailed experimental protocols for its characterization.

Introduction to (S,R,S)-AHPC-C10-NH2

(S,R,S)-AHPC-C10-NH2 is a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC (also known as VH032). It incorporates the core (S,R,S)-AHPC moiety, which is responsible for high-affinity binding to the VHL protein. Attached to this core is a 10-carbon alkyl linker with a terminal amine group (-NH2). This functionalized linker allows for the covalent attachment of a ligand for a target protein, thereby forming a heterobifunctional PROTAC.

PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the VHL ligand and the nature of the linker are critical for the efficacy of the resulting PROTAC.

The VHL E3 Ligase Complex and its Role in Protein Degradation

The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a key regulator of cellular responses to changes in oxygen levels. Its primary endogenous substrate is the alpha subunit of the hypoxia-inducible factor (HIF-1 α). Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on HIF-1 α , leading to its ubiquitination and proteasomal degradation.

Small molecule VHL ligands like (S,R,S)-AHPC mimic the hydroxylated HIF-1 α peptide, allowing them to bind to the same substrate recognition pocket on VHL with high affinity. By incorporating such ligands into PROTACs, researchers can hijack the VHL E3 ligase machinery to target other proteins for degradation.

Quantitative Binding Affinity Data

Direct binding affinity data for (S,R,S)-AHPC-C10-NH₂ is not readily available in the public domain. However, the binding affinity of its parent ligand, VH032, and other closely related derivatives have been characterized using various biophysical assays. These values provide a strong indication of the affinity of the (S,R,S)-AHPC core for VHL.

Ligand	Assay Type	Binding Affinity (Kd or IC50)	Reference
VH032	TR-FRET	Kd = 188 nM	[1]
BODIPY FL VH032	TR-FRET	Kd = 3.01 nM	[1]
VH298	TR-FRET	Kd = 37.8 nM	[1]
VH032	Isothermal Titration Calorimetry (ITC)	Kd = 1.5 μ M	[2]
VHL Ligand 14	IC50 = 196 nM	[3]	
VL285	IC50 = 0.34 μ M	[3]	

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves various in vitro assays to determine binding affinity, ternary complex formation, and target protein

degradation. Below are detailed methodologies for key experiments.

VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding of a ligand to the VHL complex.

Materials:

- GST-tagged VCB (VHL-ElonginB-ElonginC) complex
- Terbium-labeled anti-GST antibody (donor fluorophore)
- Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor fluorophore)[\[1\]](#)
- (S,R,S)-AHPC-C10-NH₂ or other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20)
- 384-well low-volume plates

Protocol:

- Prepare serial dilutions of the test compound ((S,R,S)-AHPC-C10-NH₂) in Assay Buffer.
- In a 384-well plate, add the test compound dilutions.
- Add a solution of the GST-VCB complex and the terbium-labeled anti-GST antibody to each well.
- Add the fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

- The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by the test compound.
- Calculate the K_d or IC_{50} value by fitting the data to a suitable binding model.

VHL Binding Assay using Fluorescence Polarization (FP)

This is a homogeneous assay that measures the binding of a small fluorescently labeled ligand to a larger protein.

Materials:

- Purified ELOB/ELOC/VHL complex[4]
- Fluorescently labeled VHL probe (e.g., BDY FL VH032)[4]
- (S,R,S)-AHPC-C10-NH₂ or other test inhibitors
- VHL Assay Buffer[4]
- Black, low-binding microtiter plates[4]

Protocol:

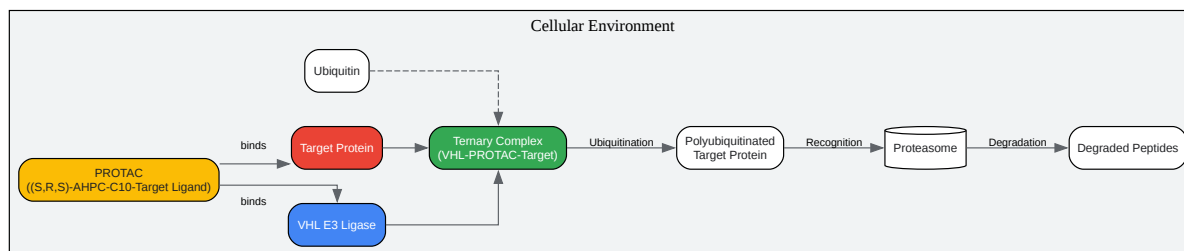
- Prepare serial dilutions of the test compound in VHL Assay Buffer.
- To the wells of a black microtiter plate, add the diluted test compounds.
- Add the purified ELOB/ELOC/VHL complex to each well (except for negative controls).
- Add the fluorescently labeled VHL probe to all wells.
- Incubate the plate for 60 minutes at room temperature with slow shaking.[4]
- Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

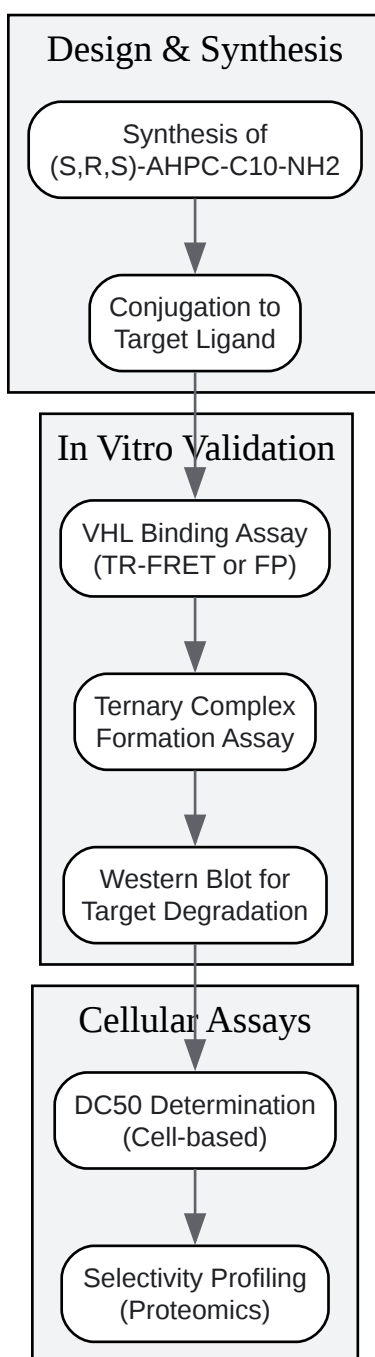
- The binding of the fluorescent probe to the VHL complex results in a high polarization value. Competitive inhibitors will displace the probe, leading to a decrease in polarization.
- Determine the IC50 value by plotting the change in fluorescence polarization against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-C10-NH₂.





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